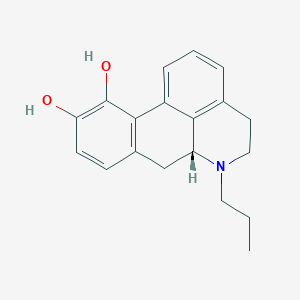

N-Propylnorapomorphine

Übersicht

Beschreibung

(8R)-7-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-13,14-diol is an aporphine alkaloid.

Biologische Aktivität

N-Propylnorapomorphine (NPA) is a potent dopamine agonist, primarily acting on D2 and D3 dopamine receptors. This compound has garnered interest due to its unique pharmacological profile and potential applications in both research and clinical settings. This article delves into the biological activity of NPA, summarizing key findings from various studies, including its effects on locomotion, receptor binding characteristics, and implications for neuroimaging.

NPA is an aporphine derivative that exhibits a biphasic effect on locomotion in rodent models. At low doses, it induces inhibition and catalepsy, while higher doses result in enhanced activity. This duality is attributed to the preferential activation of D2/D3 autoreceptors at lower concentrations, which inhibits dopaminergic signaling, contrasting with the stimulation of postsynaptic receptors at higher doses .

Receptor Binding Affinity

NPA has demonstrated significant binding affinity for dopamine receptors:

- D2high : 0.27 nmol/L

- D2low : 26 nmol/L

These affinities indicate that NPA selectively targets high-affinity states of D2-like receptors, crucial for its role as a radiotracer in positron emission tomography (PET) imaging .

In Vivo Studies

A study involving PET imaging with 11C-NPA in baboons showed rapid brain uptake and selective accumulation in the striatum. The striatal-to-cerebellar activity ratio reached 2.86 ± 0.15 at 45 minutes post-injection, confirming the specificity of NPA for D2-like receptors . Furthermore, pretreatment with haloperidol, a D2 antagonist, reduced striatal uptake to levels comparable to cerebellar uptake, indicating saturable binding .

Effects on Behavior

In rodent models, NPA has been associated with several behavioral outcomes:

- Hyperactivity

- Stereotypy

- Hypothermia

- Antinociception

- Penile erection

These effects highlight NPA's multifaceted influence on dopaminergic pathways and its potential utility in studying dopamine-related disorders .

Tissue Distribution

A significant study assessed the tissue levels of NPA after administration in rats. Results indicated dose-dependent increases in tissue concentration following oral or intravenous administration of NPA . This finding underscores the compound's bioavailability and distribution dynamics within biological systems.

Comparative Efficacy

Research comparing the enantiomers of NPA revealed differences in receptor reserve. The (R)-(-)-NPA exhibited a steep hyperbolic relationship for receptor occupancy versus response, indicating a high receptor reserve (68%). In contrast, (S)-(+)-NPA demonstrated a shallower response curve with fewer spare receptors . This distinction is crucial for understanding the pharmacodynamics of NPA and its potential therapeutic applications.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Receptor Binding | High affinity for D2high (0.27 nmol/L) and D2low (26 nmol/L) |

| In Vivo Imaging | Rapid striatal uptake; saturable binding confirmed by haloperidol |

| Behavioral Effects | Induces hyperactivity, hypothermia, antinociception |

| Tissue Distribution | Dose-dependent increases in tissue levels post-administration |

| Enantiomer Comparison | Significant differences in receptor reserve between (R)-(-) and (S)-(+) forms |

Eigenschaften

IUPAC Name |

(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGAJCKRXPNBFI-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939811 | |

| Record name | Propylnorapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18426-20-5 | |

| Record name | N-Propylnorapomorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18426-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylnorapomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLNORAPOMORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH381P1BR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.